

# 2-Fluoro-1,3-dimethoxybenzene molecular weight

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## Compound of Interest

Compound Name: 2-Fluoro-1,3-dimethoxybenzene

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An In-Depth Technical Guide to **2-Fluoro-1,3-dimethoxybenzene**: A Strategic Building Block in Modern Drug Discovery

## Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. **2-Fluoro-1,3-dimethoxybenzene** (CAS: 195136-68-6) has emerged as a particularly valuable building block, offering a unique combination of a fluorinated aromatic core with strategically placed methoxy groups that serve as versatile synthetic handles. This guide provides an in-depth analysis of its physicochemical properties, a robust protocol for its synthesis and characterization, and a discussion of its application in drug development, grounded in the principles of rational drug design.

## Section 1: The Strategic Role of Fluorinated Scaffolds

The use of fluorine in medicinal chemistry has expanded dramatically over the past few decades.<sup>[1]</sup> Its introduction is rarely a matter of chance; it is a deliberate strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.<sup>[2]</sup> The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome

P450 enzymes.[3] This "metabolic blocking" at a susceptible position is a primary driver for the use of fluorinated aromatics.

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modulate the molecule's overall lipophilicity (LogP), which in turn affects membrane permeability, solubility, and target engagement.[4][5] **2-Fluoro-1,3-dimethoxybenzene** is an exemplar of a scaffold that leverages these properties. The fluorine atom at the 2-position shields the aromatic ring from oxidative metabolism, while the methoxy groups at the 1- and 3-positions can be used for subsequent synthetic transformations, such as cross-coupling reactions or demethylation to reveal reactive phenol moieties.

## Section 2: Physicochemical and Molecular Properties

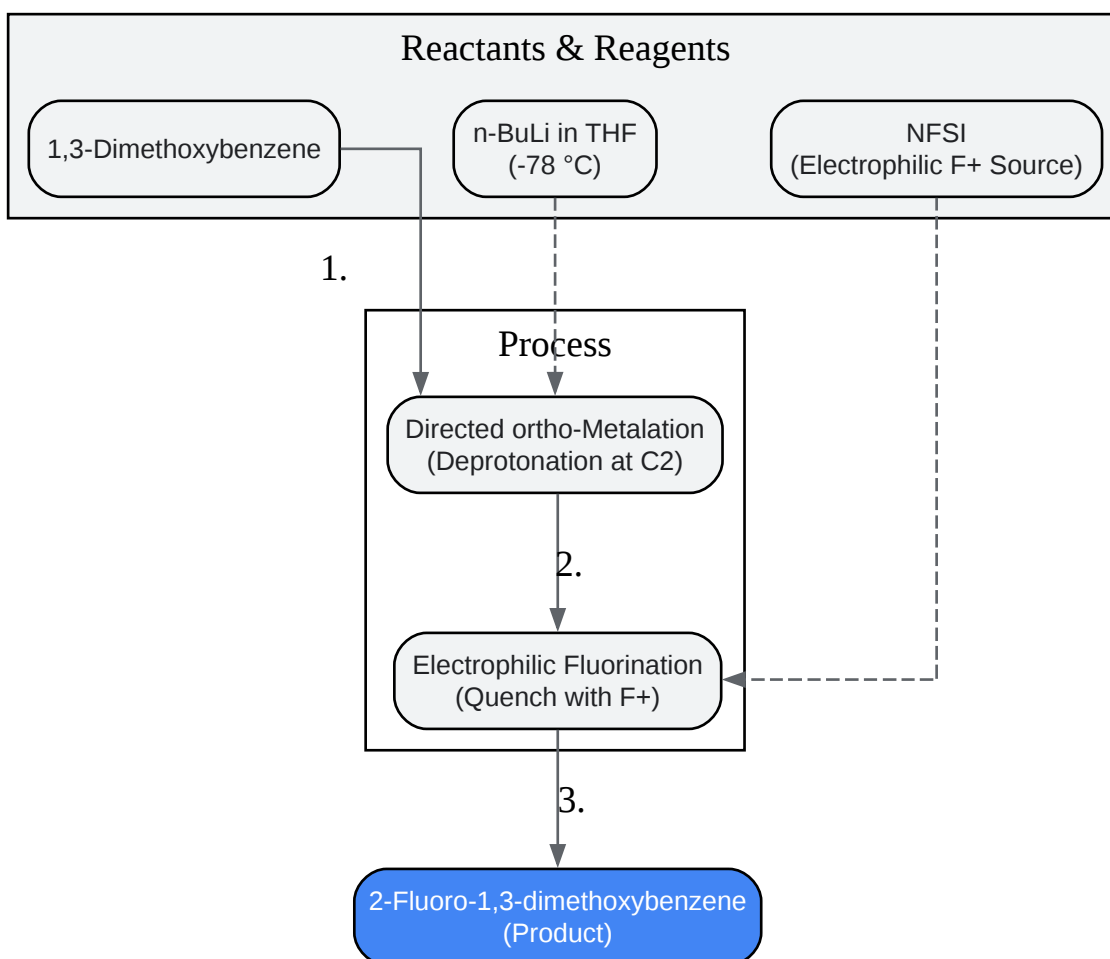
A precise understanding of a building block's properties is fundamental to its effective deployment in a synthetic campaign. The key identifiers and computed properties for **2-Fluoro-1,3-dimethoxybenzene** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> FO <sub>2</sub>	[6]
Molecular Weight	156.15 g/mol	[6][7]
CAS Number	195136-68-6	[6][8]
IUPAC Name	2-Fluoro-1,3-dimethoxybenzene	[7]
Topological Polar Surface Area (TPSA)	18.46 Å <sup>2</sup>	[7]
Computed LogP	1.8429	[7]
Appearance	Not specified (typically a liquid or low-melting solid)	-
Boiling/Melting Point	Experimental data not readily available	-

## Section 3: Synthesis and Mechanistic Considerations

The regioselective synthesis of **2-Fluoro-1,3-dimethoxybenzene** is most effectively achieved via a directed ortho-metalation (DoM) strategy. This approach provides excellent control over the position of fluorination, a critical consideration for structure-activity relationship (SAR) studies.

**Causality of the Synthetic Route:** The two methoxy groups in the starting material, 1,3-dimethoxybenzene (resorcinol dimethyl ether), are powerful coordinating directing groups for organolithium bases. They chelate the lithium cation, directing the deprotonation specifically to the C2 position, which is sterically accessible and activated by both ether groups. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic fluorine source yields the desired product with high regioselectivity.



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Caption: Synthetic workflow for **2-Fluoro-1,3-dimethoxybenzene**.

## Experimental Protocol: Synthesis via Directed ortho-Metalation

- **Preparation:** To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- **Metalation:** Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
- **Fluorination:** In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous THF. Add the NFSI solution dropwise to the aryllithium solution at -78 °C.
- **Quench & Workup:** After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

## Section 4: Analytical Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

## Predicted Spectroscopic Data

While experimental spectra are lot-specific, the expected NMR signatures can be reliably predicted based on established principles.

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity & Coupling (J, Hz)	Rationale
$^1\text{H}$ NMR	~6.6-7.2	t, d	The aromatic protons will appear as a triplet and a doublet due to coupling with each other and the adjacent fluorine. The proton para to fluorine will be a triplet, and the two protons ortho to fluorine will be a doublet.
	~3.8-4.0	s	The two equivalent methoxy groups will appear as a sharp singlet.
$^{13}\text{C}$ NMR	~160 (d)	d, $^1\text{JCF} \approx 240\text{-}250$	The carbon directly attached to fluorine (C2) will be significantly downfield and exhibit a large one-bond coupling constant.
	~158 (d)	d, $^2\text{JCF} \approx 15\text{-}25$	The ipso-carbons of the methoxy groups (C1, C3) will show a smaller two-bond coupling to fluorine.

~100-130	d, m	The remaining aromatic carbons will show smaller, multi-bond couplings to fluorine.
~56	s	The methoxy carbons will appear as a singlet.
<sup>19</sup> F NMR	~ -110 to -130	t

A single resonance is expected for the fluorine atom, split into a triplet by the two adjacent ortho protons. <sup>19</sup>F NMR is highly sensitive to the chemical environment.

[9]

## Protocol: NMR Analysis for Quality Control

- **Sample Preparation:** Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **<sup>1</sup>H NMR Acquisition:** Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the <sup>13</sup>C nucleus, 256 or more scans are typically required.
- **<sup>19</sup>F NMR Acquisition:** Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive experiment and often requires only a few scans.
- **Data Processing:** Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the <sup>1</sup>H and <sup>13</sup>C spectra to the TMS signal at 0.00 ppm.

- Analysis: Integrate the  $^1\text{H}$  NMR signals to confirm proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to confirm the structure matches that of **2-Fluoro-1,3-dimethoxybenzene**. Purity is assessed by the absence of significant impurity signals.

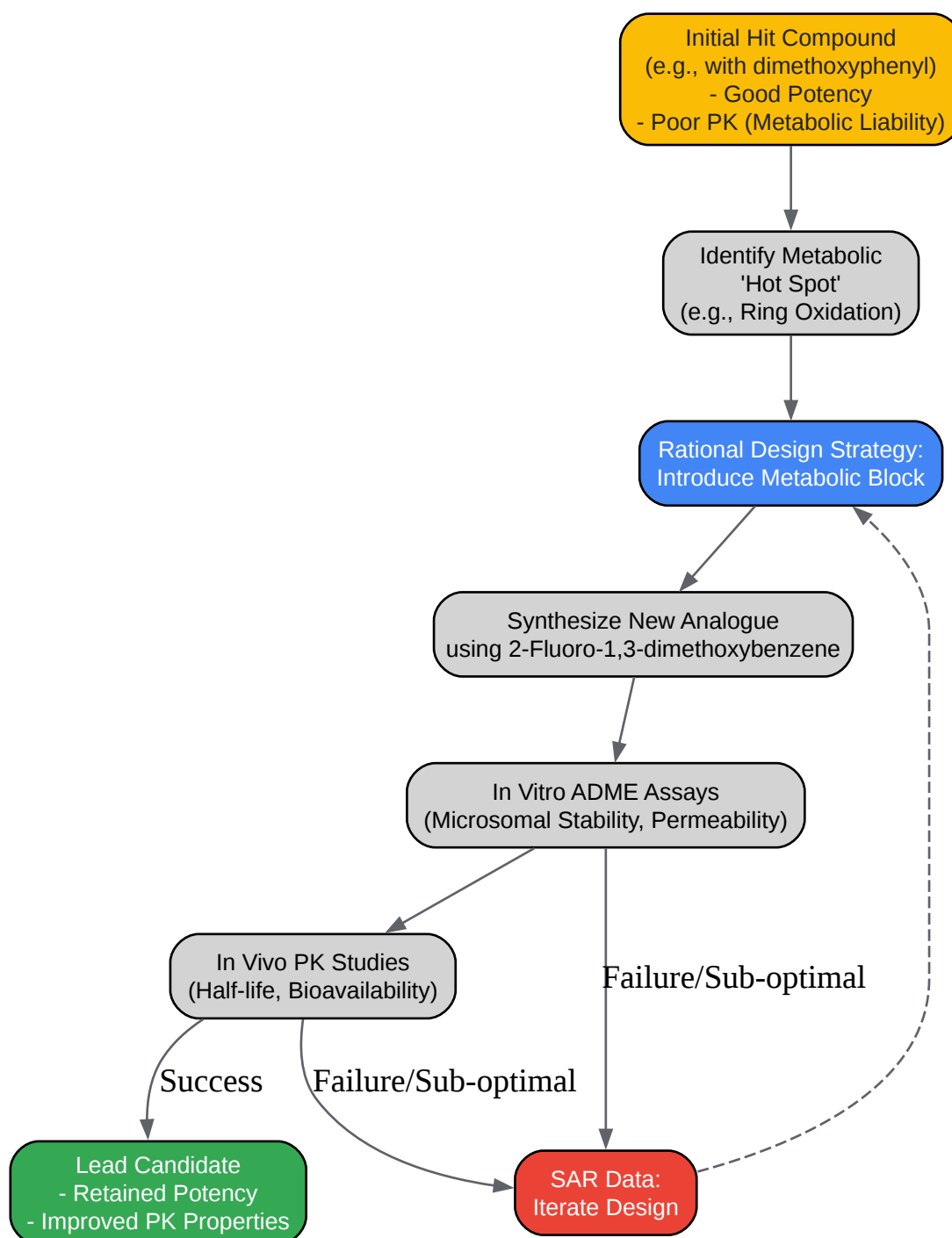
Caption: Standard analytical quality control (QC) workflow.

## Section 5: Application in Medicinal Chemistry

**2-Fluoro-1,3-dimethoxybenzene** is not merely a synthetic curiosity; it is a tool for solving specific problems in drug design. Its utility is best understood within the context of a lead optimization campaign.

Case Study Logic: Imagine a lead compound with a dimethoxyphenyl moiety that shows good potency but suffers from rapid metabolic degradation via hydroxylation on the aromatic ring. Replacing this moiety with **2-fluoro-1,3-dimethoxybenzene** is a rational design choice. The fluorine atom sterically and electronically shields the ring, preventing the metabolic "hot spot" from being oxidized. This can dramatically improve the compound's half-life and oral bioavailability.<sup>[1][3]</sup>





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Caption: Role of **2-Fluoro-1,3-dimethoxybenzene** in a lead optimization cycle.

## Section 6: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. **2-Fluoro-1,3-dimethoxybenzene** is classified as an irritant.<sup>[10]</sup>

- Hazard Identification:
  - GHS Pictogram: GHS07 (Exclamation Mark).<sup>[7]</sup>
  - Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).<sup>[10]</sup>
- Handling Precautions:
  - Use only in a well-ventilated area, preferably within a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.
  - Avoid breathing vapors or mists.
  - Wash hands thoroughly after handling.
- Storage:
  - Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid Measures:
  - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
  - Skin: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

## Section 7: Conclusion

**2-Fluoro-1,3-dimethoxybenzene** represents a sophisticated building block for researchers at the forefront of drug discovery and organic synthesis. Its value lies not just in its structure, but in the functional advantages conferred by the strategic placement of its fluoro and methoxy substituents. By providing a tool to rationally address common challenges in pharmacokinetics, such as metabolic instability, this reagent empowers chemists to design more robust and effective therapeutic candidates. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory.

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